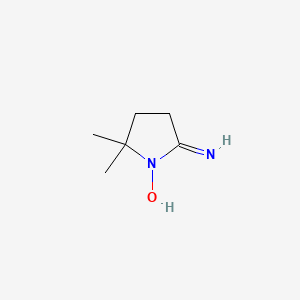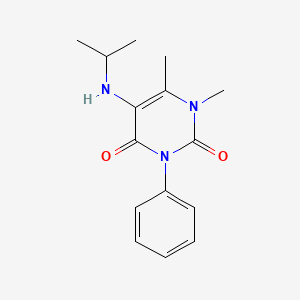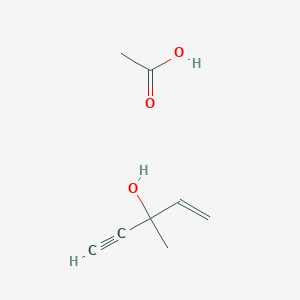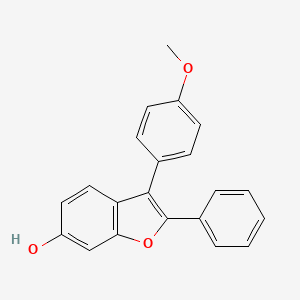
2,2,6,6-Tetramethylhept-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylhept-4-yn-3-ol is a chemical compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol). This compound is known for its stability and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-ol typically involves the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent. One common method is the hydration of the alkyne using a catalyst such as mercury(II) sulfate in the presence of sulfuric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-one.
Reduction: Formation of 2,2,6,6-Tetramethylhept-4-en-3-ol or 2,2,6,6-Tetramethylheptane-3-ol.
Substitution: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-chloride.
科学的研究の応用
2,2,6,6-Tetramethylhept-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-ol: Similar structure but with a double bond instead of a triple bond.
2,2,6,6-Tetramethylheptane-3-ol: Similar structure but with a single bond instead of a triple bond.
2,2,6,6-Tetramethylhept-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,2,6,6-Tetramethylhept-4-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
30338-48-8 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h9,12H,1-6H3 |
InChIキー |
TVXZJSZTLFMIMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



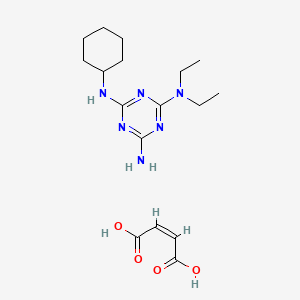

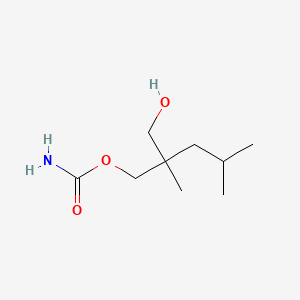
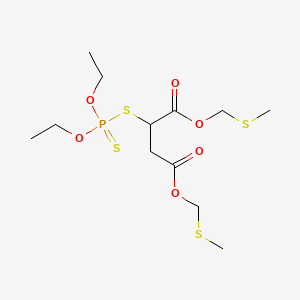
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

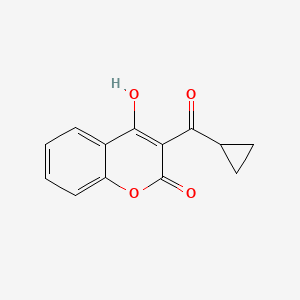
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
